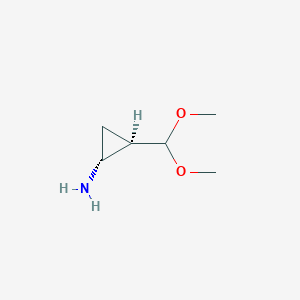

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is a chemical compound that is widely used in scientific research. It is a cyclopropane derivative that has been synthesized and studied extensively due to its potential applications in various fields.

Scientific Research Applications

Conformational Restriction in Biologically Active Compounds

The cyclopropane ring in (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is effective in restricting the conformation of biologically active compounds. This property improves activity and helps investigate bioactive conformations. Chiral cyclopropanes bearing differentially functionalized carbon substituents have been developed as key intermediates for synthesizing various compounds with asymmetric cyclopropane structures (Kazuta, Matsuda, & Shuto, 2002).

Method for Methylation of Primary Amines

The compound has been used in the sol-gel hydrolysis process, proposing a new route for the methylation of amines. This method provides a novel approach for the selective monomethylation of primary amines (Adima, Bied, Moreau, & Man, 2004).

Synthesis of Chiral Bisamide Ligands

(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is used in the synthesis of hemilabile chiral C2 symmetrical bidentate substituted amide ligands. These ligands are of interest in asymmetric transformations, indicating its role in synthesizing chiral compounds (Majid et al., 2012).

Biocatalytic Synthesis of Anti-Thrombotic Agents

Biocatalytic routes have been explored for synthesizing this cyclopropane amine as a key building block for the anti-thrombotic agent Ticagrelor. Different biocatalysts like ketoreductase, amidase, or lipase have been employed, showcasing its pharmaceutical synthesis applications (Hugentobler et al., 2016).

Mass Spectrometry in Characterizing Stereoisomeric Synthons

The compound has been studied under atmospheric pressure ionization conditions using mass spectrometry. This research aids in the characterization of different stereoisomers, contributing to our understanding of the structural properties of cyclopropane amino acids (Cristoni et al., 2000).

properties

IUPAC Name |

(1R,2R)-2-(dimethoxymethyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(4)7/h4-6H,3,7H2,1-2H3/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSUKRYBCCKSAY-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CC1N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([C@@H]1C[C@H]1N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2461694.png)

![1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2461695.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)

![N-[(4-methylphenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2461708.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2461714.png)